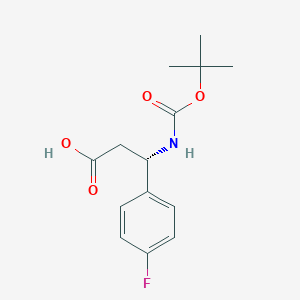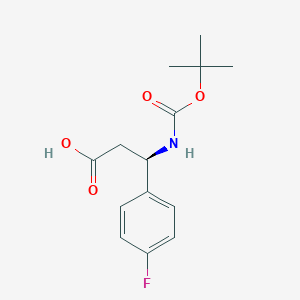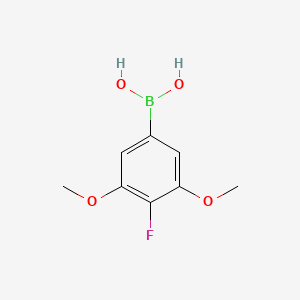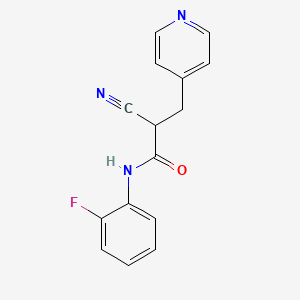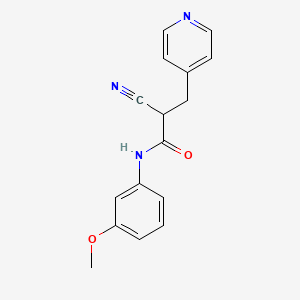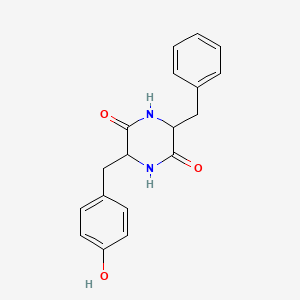
Cyclo(Tyr-Phe)
Overview
Description
Synthesis Analysis
Cyclo(Tyr-Phe) is a cyclic dipeptide formed by the cyclization of the amino acid sequence Tyrosine (Tyr) and Phenylalanine (Phe) . The synthesis of such cyclic dipeptides can be achieved through cyclodipeptide synthases (CDPSs), which hijack aminoacyl-tRNAs from the ribosomal machinery for cyclodipeptide formation .Molecular Structure Analysis
The molecular structure of Cyclo(Tyr-Phe) involves a cyclic formation of the two amino acids, tyrosine and phenylalanine. Further detailed analysis of the molecular structure would require advanced techniques such as valence photoelectron spectra in the gas phase .Chemical Reactions Analysis
The chemical reactions involving Cyclo(Tyr-Phe) are complex and can involve various pathways. For instance, one study found that the electronic energy levels of cyclo (glycine–phenylalanine), cyclo (tryptophan–tyrosine) and cyclo (tryptophan–tryptophan) dipeptides were investigated with a joint experimental and theoretical approach .Physical And Chemical Properties Analysis
Cyclo(Tyr-Phe) is a small molecule with the ability to pass through cell membranes. Further analysis of its physical and chemical properties would require specific experimental setups .Scientific Research Applications
Antibacterial, Anticancer, and Antioxidant Activities
Cyclo(Tyr-Phe) and its derivatives, such as cyclo(d-Tyr-d-Phe), have demonstrated notable antibacterial, anticancer, and antioxidant properties. A study by Kumar et al. (2014) found that cyclo(d-Tyr-d-Phe) isolated from Bacillus sp. exhibited significant antibacterial activity against medically important bacteria, including Staphylococcus epidermis. The compound also showed potent antitumor activity against A549 cells and significant antioxidant activity.
Anticoagulant Activity
Cyclo(Tyr-Phe) and its variants have been studied for their anticoagulant activities. In a study conducted by Be (2015), derivatives like cyclo(Phe-Tyr) isolated from Sparganium stoloniferum exhibited prolongation of prothrombin time, activated partial thromboplastin time, and thrombin time, indicating their potential as anticoagulants.
Structural and Conformational Analysis
Cyclo(Tyr-Phe) and similar compounds have been the subject of structural and conformational studies. Çelik and Gündüz (2017) conducted a study on Cyclo(Tyr-Cys) and Cyclo(Phe-Cys) dipeptides, focusing on their stable conformers and potential as inhibitors in cervical carcinoma cells.
Enzymatic Synthesis and Cell Division Effects
Research by Arunrattiyakorn et al. (2007) on the enzymatic synthesis of dehydroderivatives from proline-containing cyclic dipeptides, including compounds similar to Cyclo(Tyr-Phe), investigated their effects on cell division, highlighting the importance of specific structures for biological activity.
Anticancer Activity
The anticancer potential of cyclic dipeptides, including Cyclo(Tyr-Phe) derivatives, has been a significant area of research. For example, a study by Merwe et al. (2008) synthesized various diketopiperazines and tested their ability to inhibit cancer cell growth, finding that Cyclo(Tyr-Cys) had a substantial effect on cervical carcinoma cells.
Antibacterial Metabolites and Biological Effects
Cyclo(Tyr-Phe) and related cyclic dipeptides have been studied for their antibacterial properties. Zhang Si (2009) isolated several cyclic dipeptides, including derivatives of Cyclo(Tyr-Phe), from the marine bacterium Pseudomonas sp. These compounds showed antibacterial activity against several marine bacterial species.
Quorum Sensing and Fungal Interactions
The role of Cyclo(Tyr-Phe) in quorum sensing and its biological effects in fungi have been explored. A 2020 study by Sun et al. discovered a quorum sensing system in Serratia odorifera using cyclo(Tyr-Phe) as an autoinducer, which regulated the growth and development of the fungus Hypsizygus marmoreus.
Mechanism of Action
properties
IUPAC Name |
3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVBLRIPRGGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346099 | |
| Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(Tyr-Phe) | |
CAS RN |
5147-17-1 | |
| Record name | 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



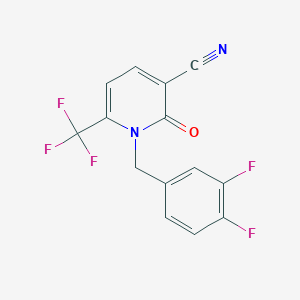

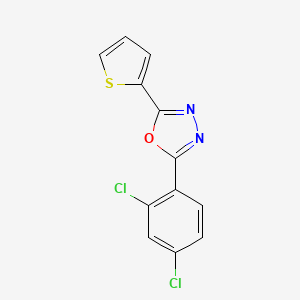
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)
